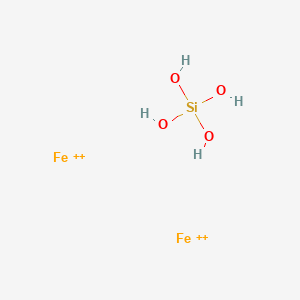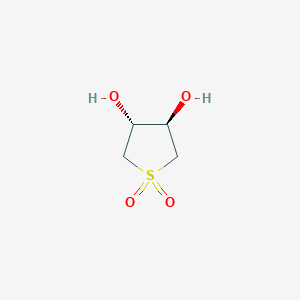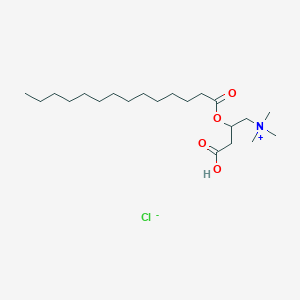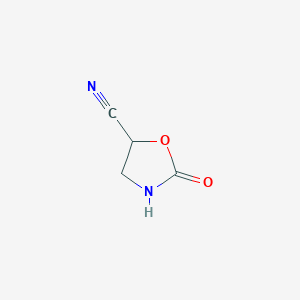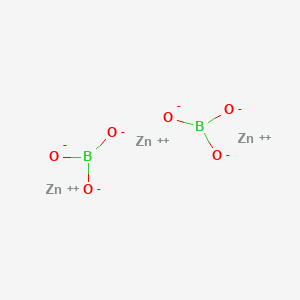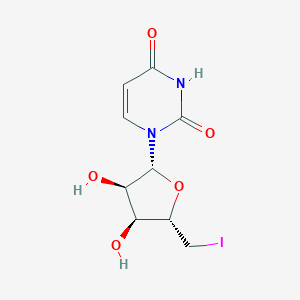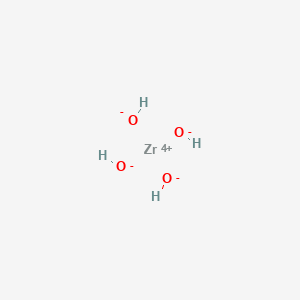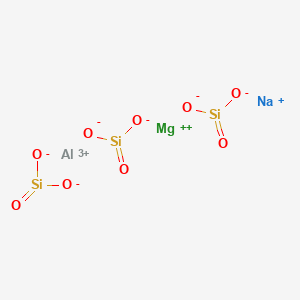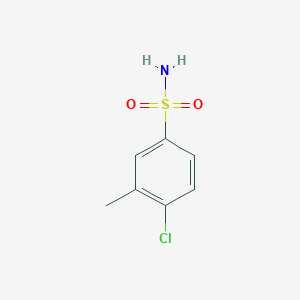
4-Chloro-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and its potential use in scientific research .
作用机制
Target of Action
4-Chloro-3-methylbenzenesulfonamide belongs to the class of sulfonamides, which are known to primarily target bacterial enzymes, specifically the dihydropteroate synthase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The compound acts as a competitive inhibitor of the dihydropteroate synthase enzyme . It mimics the natural substrate, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing the incorporation of PABA into the folic acid molecule . This inhibition disrupts the synthesis of folic acid, leading to a deficiency in the bacterial cell, which in turn inhibits bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthase enzyme, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a disruption in the synthesis of nucleic acids, as folic acid is a precursor to purines and pyrimidines, the building blocks of DNA and RNA .
Pharmacokinetics
They are primarily excreted unchanged in the urine . The impact of these properties on bioavailability would need to be assessed through further pharmacokinetic studies.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the compound prevents the formation of nucleic acids, thereby inhibiting DNA replication and RNA transcription in bacterial cells . This leads to a halt in bacterial growth and can result in bacterial cell death .
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylbenzenesulfonamide can be synthesized through several methods. One common method involves the sulfonation of 4-chloro-3-methylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions typically include:
Sulfonation: 4-Chloro-3-methylbenzene is treated with chlorosulfonic acid at a temperature range of 0-5°C.
Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia at room temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure consistent quality and yield.
Automated control systems: For precise temperature and reaction condition management.
Purification steps: Including crystallization and filtration to obtain high-purity product.
化学反应分析
Types of Reactions
4-Chloro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling reactions: Such as Suzuki-Miyaura coupling, where the compound can be used as a substrate
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substitution products: Depending on the nucleophile used.
Oxidized or reduced derivatives: Based on the reaction conditions.
Coupled products: When used in cross-coupling reactions
科学研究应用
4-Chloro-3-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the methyl group at the third position.
3-Methylbenzenesulfonamide: Lacks the chlorine atom at the fourth position.
Benzenesulfonamide: The parent compound without any substituents
Uniqueness
4-Chloro-3-methylbenzenesulfonamide is unique due to the presence of both chlorine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile reagent in chemical synthesis and its efficacy in biological applications .
属性
IUPAC Name |
4-chloro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKYHVXYMZWIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280488 |
Source


|
| Record name | 6-Chloro-m-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-25-9 |
Source


|
| Record name | NSC17133 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-m-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
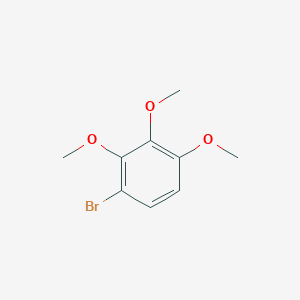
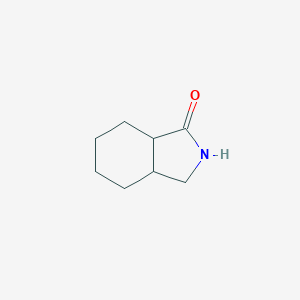
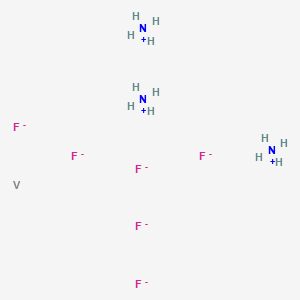
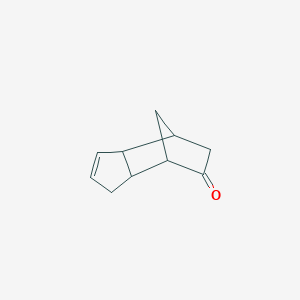
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)
